2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide
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Overview
Description
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide is a chemical compound that belongs to the class of pyridazinone derivatives
Preparation Methods
The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridazinone ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a fluorophenyl group using electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the resulting intermediate to form the desired compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts, solvents, and temperature control.
Chemical Reactions Analysis
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions.
Scientific Research Applications
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide can be compared with other similar compounds, such as:
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide:
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide: The methyl group can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific fluorophenyl group, which can enhance its biological activity and chemical stability compared to other similar compounds.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-14-8-6-13(7-9-14)16-10-11-18(24)22(21-16)12-17(23)20-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXQRCXCLMFHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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